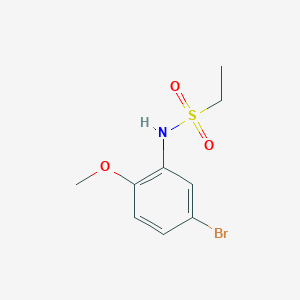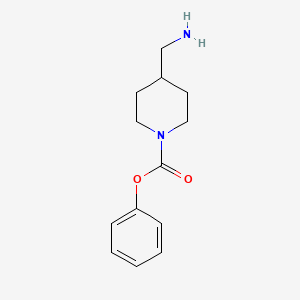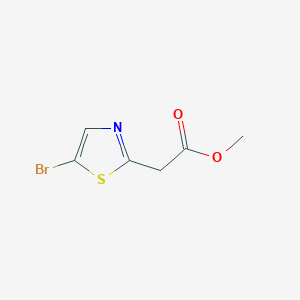
Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with various reagents. For instance, one method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate and its derivatives have been extensively utilized in the synthesis of novel compounds. For instance, a study by Abbasi et al. (2018) focused on synthesizing unique biheterocycles as potential therapeutic agents. The research involved the creation of an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, which was then coupled with various heterocyclic cores for structural analysis and enzyme inhibition studies. The compounds exhibited potential as therapeutic agents after enzyme inhibition and cytotoxicity evaluations (Abbasi et al., 2018).
Biologically Active Derivatives
In another study, Abdel‐Aziz et al. (2011) synthesized biologically active derivatives from compounds including 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. The research highlighted the immunosuppressive and immunostimulatory properties of these compounds against macrophages and T-lymphocytes. Some derivatives also exhibited significant inhibitory potential against LPS-stimulated NO generation, along with cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).
Antimicrobial and Antimalarial Activities
Vekariya et al. (2017) utilized derivatives of methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate in the synthesis of imidazo[2,1-b]thiazole derivatives. These compounds were synthesized using microwave irradiation and polyethylene glycol-400, showcasing a green synthesis approach. The synthesized compounds exhibited significant antibacterial and antimalarial activities, highlighting their potential in pharmaceutical applications (Vekariya et al., 2017).
Antinociceptive Effects
Prokopp et al. (2006) studied the antinociceptive effects of a pyrazolyl-thiazole derivative in mice. Their research demonstrated the potential of these compounds in pain management, with the derivative causing dose-dependent antinociception in the acetic acid writhing assay. The study suggested that the antinociceptive profile of these compounds is closer to nonsteroidal anti-inflammatory drugs than to classic opioid agents (Prokopp et al., 2006).
Safety And Hazards
Orientations Futures
Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Thiazole has become an important synthon in the development of new drugs . The derivatives of thiazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Propriétés
IUPAC Name |
methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)2-5-8-3-4(7)11-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRYMHKKLRQFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
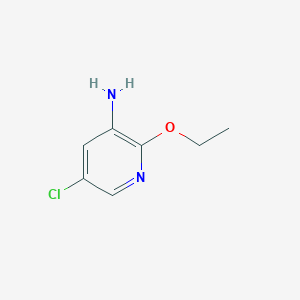
![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)

![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)
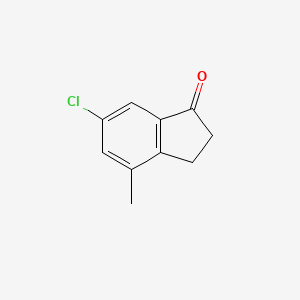
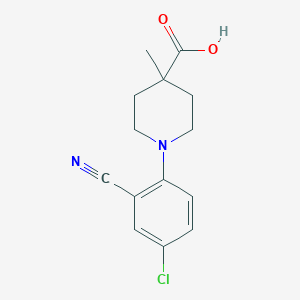
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)

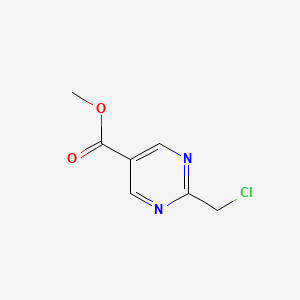
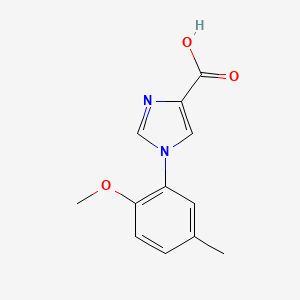
![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)
